molecular formula C13H18N4O6 B135004 6,7-Dimethyl-8-ribityllumazine CAS No. 2535-20-8

6,7-Dimethyl-8-ribityllumazine

Cat. No.: B135004
CAS No.: 2535-20-8
M. Wt: 326.31 g/mol
InChI Key: SXDXRJZUAJBNFL-XKSSXDPKSA-N
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Description

6,7-Dimethyl-8-(1-D-ribityl)lumazine: is a pteridine derivative that plays a crucial role in the biosynthesis of riboflavin (vitamin B2). It is a lumazine compound substituted with methyl groups at positions 6 and 7 and a 1-D-ribityl group at position 8. This compound is significant in various biological processes and is found in organisms such as plants, fungi, and microorganisms .

Biochemical Analysis

Biochemical Properties

6,7-Dimethyl-8-ribityllumazine is involved in the biosynthesis of riboflavin, where it interacts with riboflavin synthase. Riboflavin synthase catalyzes the transfer of a four-carbon unit from one molecule of this compound to another, resulting in the formation of riboflavin and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione . This interaction is crucial for the production of riboflavin, which is further converted into FMN and FAD, essential cofactors in various enzymatic reactions .

Cellular Effects

This compound influences cellular processes by contributing to the biosynthesis of riboflavin, which is essential for the production of FMN and FAD. These cofactors are involved in numerous cellular processes, including redox reactions, energy production, and cellular metabolism . The presence of this compound ensures the availability of riboflavin, which in turn supports various cellular functions and maintains cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a substrate for riboflavin synthase. The enzyme catalyzes the condensation of two molecules of this compound, leading to the formation of riboflavin . This reaction involves the transfer of a four-carbon unit between the two substrate molecules, highlighting the intricate mechanism of riboflavin biosynthesis . The resulting riboflavin is then converted into FMN and FAD, which participate in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over time, affecting the efficiency of riboflavin biosynthesis . Long-term studies have shown that the presence of this compound is crucial for sustained riboflavin production and cellular health .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At optimal doses, the compound supports riboflavin biosynthesis and cellular function without adverse effects . At higher doses, potential toxic effects may be observed, indicating the importance of maintaining appropriate dosage levels . These studies highlight the need for careful dosage regulation to ensure the beneficial effects of this compound in biological systems .

Metabolic Pathways

This compound is a key intermediate in the riboflavin biosynthesis pathway. It is synthesized from 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate by the enzyme lumazine synthase . The resulting this compound is then converted into riboflavin by riboflavin synthase . This pathway is essential for the production of riboflavin, which is further converted into FMN and FAD, crucial cofactors in various metabolic processes .

Transport and Distribution

Within cells, this compound is transported and distributed to specific cellular compartments where riboflavin biosynthesis occurs . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This ensures that this compound is available at the sites of riboflavin synthesis, supporting efficient production of this essential vitamin .

Subcellular Localization

This compound is localized in the cytosol and chloroplasts of cells, where it participates in riboflavin biosynthesis . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its presence in the appropriate cellular compartments . This localization is crucial for the efficient functioning of the riboflavin biosynthesis pathway and the production of essential cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-8-(1-D-ribityl)lumazine typically involves the condensation of 5-amino-6-(D-ribitylamino)uracil with 1-deoxy-L-glycero-tetrulose 4-phosphate. This reaction is catalyzed by the enzyme lumazine synthase and occurs under physiological conditions .

Industrial Production Methods: Industrial production of 6,7-Dimethyl-8-(1-D-ribityl)lumazine is often achieved through microbial fermentation processes. Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are genetically engineered to overproduce the enzyme lumazine synthase, facilitating the efficient biosynthesis of the compound .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-8-(1-D-ribityl)lumazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Riboflavin (Vitamin B2): The final product of the biosynthesis pathway involving 6,7-Dimethyl-8-(1-D-ribityl)lumazine.

    5-Amino-6-(D-ribitylamino)uracil: A precursor in the biosynthesis pathway.

    Lumazine: The parent compound of 6,7-Dimethyl-8-(1-D-ribityl)lumazine.

Uniqueness: 6,7-Dimethyl-8-(1-D-ribityl)lumazine is unique due to its specific role in the biosynthesis of riboflavin. Unlike its precursors and derivatives, it serves as a direct substrate for lumazine synthase, making it a critical intermediate in the pathway.

Properties

IUPAC Name

6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDXRJZUAJBNFL-XKSSXDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199199
Record name 6,7-Dimethyl-8-ribityllumazine
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URL https://comptox.epa.gov/dashboard/DTXSID90199199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6,7-Dimethyl-8-(1-D-ribityl)lumazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2535-20-8, 5118-16-1
Record name 6,7-Dimethyl-8-ribityllumazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2535-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethyl-8-ribityllumazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethyl-8-ribityllumazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002535208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethyl-8-ribityllumazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUSSUPTERIDINE IV
Source FDA Global Substance Registration System (GSRS)
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Record name 6,7-Dimethyl-8-(1-D-ribityl)lumazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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